molecular formula C21H19FN4O2S B12429162 1-(3-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline

1-(3-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline

Cat. No.: B12429162
M. Wt: 410.5 g/mol
InChI Key: QNKGTIWNFNPEJL-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline is a complex organic compound that features a fluorophenyl group, a sulfonyl group, a piperazine ring, and a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline typically involves multiple steps, starting with the preparation of the core pyrroloquinoline structure. This can be achieved through cyclization reactions involving suitable precursors. The introduction of the 3-fluorophenyl group and the sulfonyl group can be accomplished through electrophilic aromatic substitution reactions. The piperazine ring is often introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

1-(3-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the piperazine ring are key structural features that enable the compound to bind to these targets with high affinity. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl and piperazine moieties but lacks the sulfonyl and pyrroloquinoline groups.

    1-((3-Fluorophenyl)sulfonyl)piperazine: Similar in structure but without the pyrroloquinoline core.

Uniqueness

1-(3-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the pyrroloquinoline core, along with the fluorophenyl and sulfonyl groups, distinguishes it from other compounds and enhances its potential for diverse applications.

Properties

Molecular Formula

C21H19FN4O2S

Molecular Weight

410.5 g/mol

IUPAC Name

1-(3-fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline

InChI

InChI=1S/C21H19FN4O2S/c22-15-4-3-5-16(14-15)29(27,28)26-11-8-18-20(26)17-6-1-2-7-19(17)24-21(18)25-12-9-23-10-13-25/h1-8,11,14,23H,9-10,12-13H2

InChI Key

QNKGTIWNFNPEJL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C4=C2C=CN4S(=O)(=O)C5=CC=CC(=C5)F

Origin of Product

United States

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